An In-Depth Technical Guide to the Chemical Properties of Benzodioxol-5-ylmethyl-benzyl-amine
An In-Depth Technical Guide to the Chemical Properties of Benzodioxol-5-ylmethyl-benzyl-amine
An In-Depth Technical Guide to the Chemical Properties of Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine
Abstract: This technical guide provides a comprehensive chemical profile of Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine (CAS No. 4720-73-4). This secondary amine incorporates two key pharmacophores: the benzo[1][2]dioxole (or methylenedioxyphenyl) moiety and the N-benzyl group. These structural motifs are prevalent in a wide array of biologically active molecules, making the title compound a significant building block and research chemical. This document details its physicochemical properties, outlines robust synthetic protocols with mechanistic insights, presents a thorough spectroscopic and analytical characterization, and discusses its chemical reactivity and safety considerations. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthesis, medicinal chemistry, and materials science.
Chemical Identity and Structural Context
Nomenclature and Identification
Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine is a secondary amine that is structurally characterized by a piperonyl group (a C-linked benzo[1][2]dioxole) and a benzyl group attached to the nitrogen atom.
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IUPAC Name: N-(1,3-Benzodioxol-5-ylmethyl)-1-phenylmethanamine
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Common Synonyms: N-Benzylpiperonylamine, (2H-1,3-benzodioxol-5-ylmethyl)(benzyl)amine[3]
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CAS Number: 4720-73-4[4]
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Molecular Formula: C₁₅H₁₅NO₂[4]
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Molecular Weight: 241.29 g/mol [4]
Significance in Chemical and Pharmaceutical Research
The benzo[1][2]dioxole ring is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. Its inclusion can modulate a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile. Derivatives have been investigated as antifungal synergists, plant growth regulators, and C5a receptor inverse agonists, highlighting the scaffold's versatility.[5][6][7] The N-benzyl group is also a common feature in medicinal chemistry, often introduced to enhance lipophilicity or to probe specific hydrophobic interactions within a biological target.
The combination of these two groups in Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine makes it a valuable intermediate for generating libraries of more complex molecules for drug discovery programs and a target for chemical research in its own right.[8]
Physicochemical Properties
Direct experimental data for this specific compound is not extensively published. The following table summarizes its fundamental properties, with some values computed based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [4] |
| Molecular Weight | 241.29 g/mol | [4] |
| CAS Number | 4720-73-4 | [4] |
| XLogP3 (Computed) | 3.4 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 4 | [9] |
| Topological Polar Surface Area | 30.5 Ų | [9] |
| Complexity (Computed) | 281 | [9] |
Synthesis and Mechanistic Considerations
The most efficient and common laboratory-scale synthesis of secondary amines like Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine is through reductive amination. This "one-pot" method offers high yields and operational simplicity by avoiding the isolation of the intermediate imine.
Primary Synthetic Route: Reductive Amination
This process involves the condensation of piperonal (benzo[1][2]dioxole-5-carbaldehyde) with benzylamine to form a Schiff base (imine), which is then reduced in situ to the target secondary amine.
Causality of Experimental Choices:
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Solvent: Methanol is chosen as it effectively dissolves the reactants and is compatible with the reducing agent, sodium borohydride.
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Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine double bond without affecting the aromatic rings. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LAH).[8]
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Temperature Control: The initial imine formation is conducted at room temperature, while the reduction step is performed at 0 °C to control the exothermic reaction of NaBH₄ and prevent potential side reactions.[8]
Experimental Protocol: Synthesis via Reductive Amination
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Imine Formation:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 eq) in methanol (5 mL per mmol of aldehyde).
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To this stirred solution, add benzylamine (1.05 eq) dropwise at room temperature.
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Allow the mixture to stir for 1-2 hours to ensure complete formation of the N-benzylpiperonylideneimine intermediate. Progress can be monitored via Thin Layer Chromatography (TLC).
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In Situ Reduction:
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
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Work-up and Isolation:
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Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.
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Reduce the volume of the solvent by approximately half using a rotary evaporator.
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Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
Caption: Synthetic workflow for Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine.
Spectroscopic and Analytical Profile
The structural elucidation of the title compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on analyses of closely related structures.[8][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive structural information.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~ 7.25 - 7.40 | Multiplet, 5H |
| ~ 6.85 | Singlet, 1H |
| ~ 6.75 | Multiplet, 2H |
| ~ 5.95 | Singlet, 2H |
| ~ 3.78 | Singlet, 2H |
| ~ 3.70 | Singlet, 2H |
| ~ 1.80 | Broad Singlet, 1H |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 147.8 | C-3a (benzodioxole, O-C-Ar) |
| ~ 146.5 | C-7a (benzodioxole, O-C-Ar) |
| ~ 140.0 | Quaternary C of benzyl ring |
| ~ 133.0 | Quaternary C of piperonyl ring |
| ~ 128.5 | Aromatic CH of benzyl ring |
| ~ 128.2 | Aromatic CH of benzyl ring |
| ~ 127.0 | Aromatic CH of benzyl ring |
| ~ 121.0 | Aromatic CH of piperonyl ring |
| ~ 108.2 | Aromatic CH of piperonyl ring |
| ~ 108.0 | Aromatic CH of piperonyl ring |
| ~ 101.0 | -O-CH₂-O- (dioxole ring) |
| ~ 54.0 | Piperonyl -CH₂-N- |
| ~ 53.5 | Benzyl -CH₂-N- |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the benzylic C-N bonds.
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Molecular Ion (M⁺): m/z = 241
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Base Peak: m/z = 135 (piperonyl cation, [C₈H₇O₂]⁺), resulting from the stable benzylic cation formed after cleavage of the benzyl-nitrogen bond.
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Other Key Fragments:
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m/z = 91 (tropylium cation, [C₇H₇]⁺), from the benzyl moiety.
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m/z = 150 ([M-91]⁺), loss of the benzyl group.
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m/z = 106 ([M-135]⁺), loss of the piperonyl group.
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Caption: Proposed ESI-MS fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 3400 | N-H stretch (secondary amine, weak) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2950 | Aliphatic C-H stretch (CH₂) |
| 1580 - 1610 | Aromatic C=C stretch |
| ~ 1500, 1450 | Aromatic C=C stretch |
| 1240 - 1260 | Asymmetric C-O-C stretch (aryl ether) |
| 1030 - 1040 | Symmetric C-O-C stretch (aryl ether) |
Chemical Reactivity and Potential Transformations
The reactivity of Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine is primarily dictated by the secondary amine functionality.
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N-Acylation/Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides or sulfonamides. These reactions are crucial for creating derivatives for structure-activity relationship (SAR) studies.[1][6]
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N-Alkylation: Further alkylation is possible but may be sterically hindered. Reaction with a strong base followed by an alkyl halide can yield a tertiary amine.
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Oxidation: The secondary amine can be oxidized to various products, including nitrones or imines, depending on the oxidizing agent used.
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Stability: The benzodioxole ring is generally stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids or protic acids, which is a consideration in reaction planning.
Toxicological and Safety Considerations
Specific toxicological data for Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine is not available. However, data from structurally similar compounds, such as N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, indicate potential hazards. This related compound is classified as causing severe skin burns, eye damage, and respiratory irritation.[13]
Handling Recommendations:
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All work should be conducted in a well-ventilated chemical fume hood.
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Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times.
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Avoid inhalation of dust or vapors and contact with skin and eyes.
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In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for related compounds.
Conclusion
Benzo[1][2]dioxol-5-ylmethyl-benzyl-amine is a synthetically accessible secondary amine with significant potential as a scaffold and intermediate in medicinal chemistry and organic synthesis. Its chemical properties are well-defined by the interplay of its N-benzyl and piperonyl moieties. This guide provides a foundational framework for its synthesis, characterization, and safe handling. Future research could focus on exploring the biological activities of its derivatives, developing novel catalytic methods for its synthesis, and investigating its applications in materials science.
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